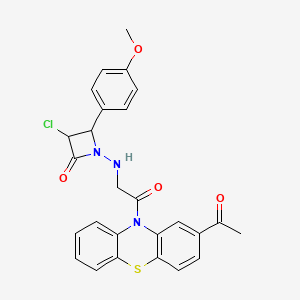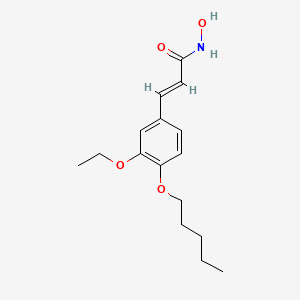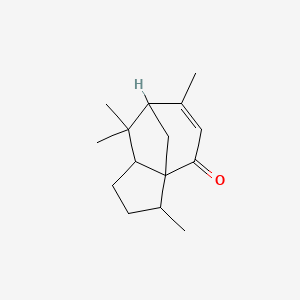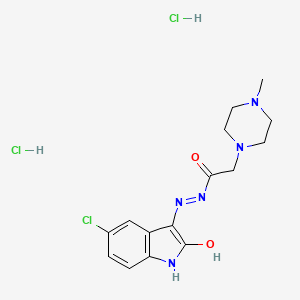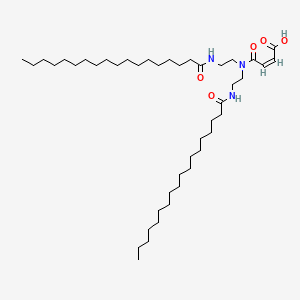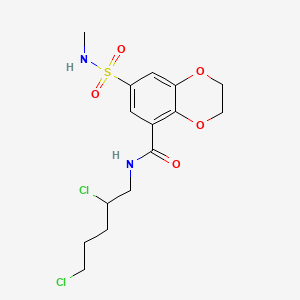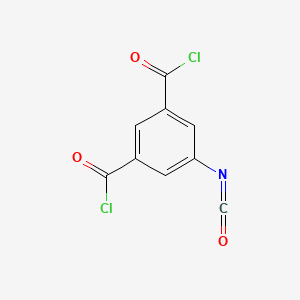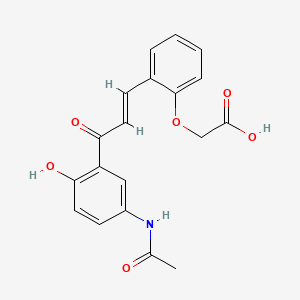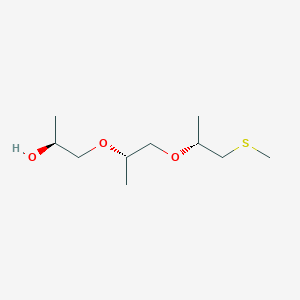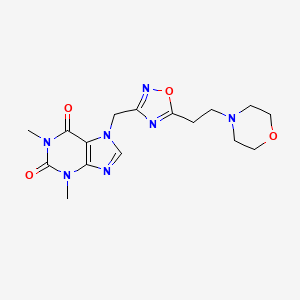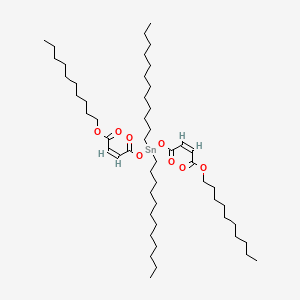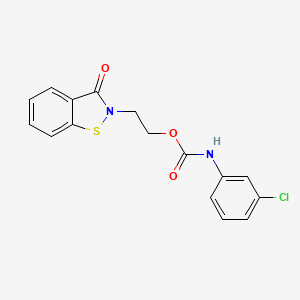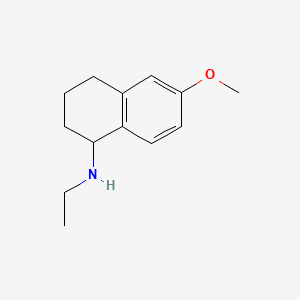
N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is a chemical compound with the molecular formula C13H19NO. It belongs to the class of naphthalenamines, which are derivatives of naphthalene. This compound is characterized by the presence of an ethyl group, a methoxy group, and an amine group attached to a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine typically involves the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydro-6-methoxynaphthalene.
Ethylation: The starting material is subjected to ethylation using ethyl iodide in the presence of a strong base such as sodium hydride.
Amination: The ethylated product is then reacted with ammonia or an amine source under high pressure and temperature to introduce the amine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the ethylation and amination reactions.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) in the presence of a catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalenamines.
Substitution: Substituted naphthalenamines with different functional groups.
Scientific Research Applications
N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Lacks the ethyl and amine groups.
1-Naphthalenamine, 5,6,7,8-tetrahydro-: Similar structure but different substitution pattern.
Naphthalene, 1,2,3,4-tetrahydro-6-methyl-: Contains a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methoxy groups, along with the amine functionality, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
52373-03-2 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-ethyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C13H19NO/c1-3-14-13-6-4-5-10-9-11(15-2)7-8-12(10)13/h7-9,13-14H,3-6H2,1-2H3 |
InChI Key |
OPXDGBRTYJZRGH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


